
Diethyl (2-oxopropyl)phosphonate
Overview
Description
Diethyl (2-oxopropyl)phosphonate, also known as DEP, is a colorless and odorless compound that has been used in a variety of scientific and lab applications. DEP is an organophosphonate compound that is composed of two ethyl groups, an oxygen atom, and a phosphonate group. It has been used as a reagent in organic synthesis, as a surfactant, and as a chelating agent. DEP has been studied for its potential in a wide range of scientific applications, from the synthesis of complex molecules to the development of new drugs.
Scientific Research Applications
Luminescence Studies in Lanthanide Complexes
Diethyl (2-oxopropyl)phosphonate (OPP) has been utilized in the study of lanthanide complexes. Research conducted by Hnatejko et al. (2008) focused on the synthesis and characterization of lanthanide complexes using OPP. These complexes exhibited significant luminescence intensities, particularly in the Tb/DEPP system. The study highlighted the potential of these complexes in applications related to sensitized luminescence, which could be useful in various scientific fields such as bioimaging and material sciences (Hnatejko, Lis, Pawlicki, & Meinrath, 2008).
Corrosion Inhibition Properties
This compound derivatives have been studied for their anticorrosion properties. For instance, Moumeni et al. (2020) synthesized phosphonate derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrated high efficiency in preventing corrosion, showing potential for industrial applications such as in metal preservation and maintenance (Moumeni, Chafaa, Kerkour, Benbouguerra, & Chafai, 2020).
Anticancer Potential in Leukemia Treatment
Research has also explored the anticancer potential of organophosphonates derived from this compound. Mohammadi et al. (2019) investigated the effects of β-lactam derivatives of α-amino phosphonates on leukemic cell lines, finding that these compounds, particularly Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidine‐1‐yl)‐phenyl‐methyl]‐phosphonate, demonstrated potent anti-leukemic activity. This highlights the potential of diethyl phosphonate derivatives in chemo-differentiation therapy for acute promyelocytic leukemia (Mohammadi, Akbari-Birgani, Borji, Kaboudin, & Vaezi, 2019).
Safety and Hazards
Diethyl (2-oxopropyl)phosphonate can cause skin irritation (H315) and eye irritation (H319). It may also cause respiratory system toxicity (H335) under specific target organ toxicity (single exposure) . It is recommended to use personal protective equipment as required, avoid contact with skin, eyes or clothing, take precautionary measures against static discharges, and avoid release to the environment .
Relevant Papers The relevant papers on this compound include a paper on its synthesis and a paper on its use in the synthesis of 1,2,3-triazoles .
Mechanism of Action
- However, it is commonly employed in reactions involving C-C bond formation, such as the Horner-Wadsworth-Emmons olefination reaction .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Diethyl (2-oxopropyl)phosphonate is known to interact with various enzymes and proteins in biochemical reactions . It has high CH acidity, making it effective in classical cyclization reactions of 1,3-dicarbonyl compounds
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
properties
IUPAC Name |
1-diethoxyphosphorylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFKRSMGOSHRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=O)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147731 | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1067-71-6 | |
| Record name | NSC 408852 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1067-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408852 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetonylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-diethoxyphosphorylpropan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can diethyl (2-oxopropyl)phosphonate be used to synthesize heterocyclic compounds?
A2: Yes, this compound is a valuable precursor in the synthesis of various heterocyclic compounds, particularly 3,4-dihydropyrimidin-2(1H)-one-phosphonates []. This is achieved through the Biginelli reaction, a multicomponent condensation involving a β-ketophosphonate, an aldehyde, and a urea derivative []. Microwave irradiation has proven highly effective in accelerating this reaction, offering a rapid and solvent-free approach for synthesizing a diverse range of these heterocyclic compounds [].
Q2: Are there alternative synthetic routes to access similar heterocyclic structures without using this compound?
A3: While this compound provides a convenient route to certain heterocycles, alternative strategies exist. For instance, 3-alkylamino-5-arylthiophenes, another class of heterocyclic compounds, can be synthesized from thioaroylketene S,N-acetals []. Reacting these acetals with various active methylene compounds, including this compound itself, in the presence of mercury(II) acetate, yields the desired thiophene derivatives []. This highlights the versatility of this compound as both a building block and a reagent in organic synthesis.
Q3: What insights can computational chemistry offer regarding this compound?
A4: Computational chemistry provides valuable insights into the structure and reactivity of this compound and its derivatives. For example, NMR studies combined with computational analysis can elucidate the conformational preferences and electronic distribution within the molecule []. Such studies can help predict reactivity patterns, optimize reaction conditions, and design novel synthetic strategies. Furthermore, computational tools like quantitative structure-activity relationship (QSAR) modeling can explore the relationship between the structure of this compound derivatives and their biological activities, guiding the development of new compounds with improved properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

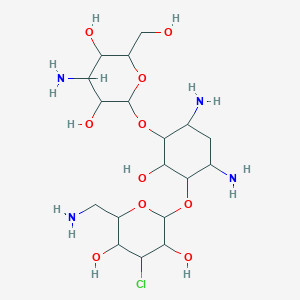
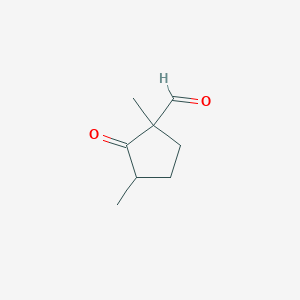



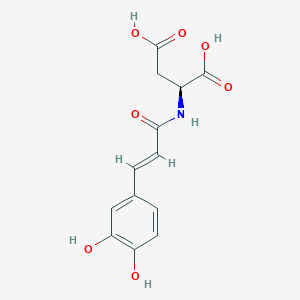
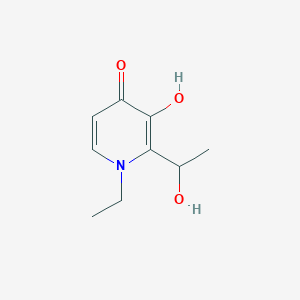
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)

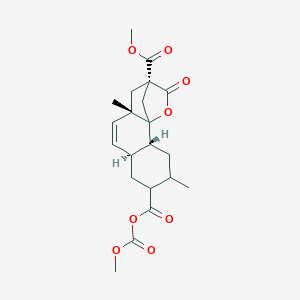
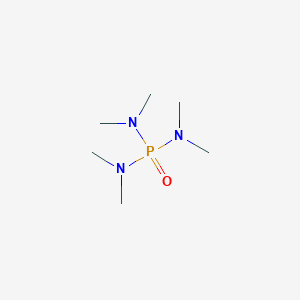
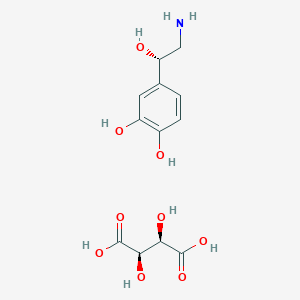
![Trimethylsilyl 3-[3,4-bis(trimethylsilyloxy)phenyl]-2-(trimethylsilylamino)propanoate](/img/structure/B148906.png)
